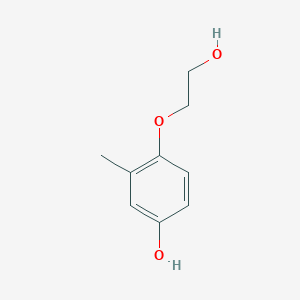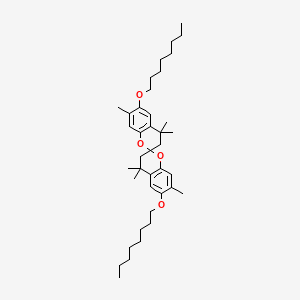
2,2'-Spirobi(2H-1-benzopyran), 3,3',4,4'-tetrahydro-4,4,4',4',7,7'-hexamethyl-6,6'-bis(octyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of two benzopyran units connected through a spiro carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- typically involves the following steps:
Formation of Benzopyran Units: The initial step involves the synthesis of benzopyran units through cyclization reactions. Common reagents used in this step include phenols and aldehydes, which undergo condensation reactions to form the benzopyran ring system.
Spiro Formation: The next step involves the formation of the spiro linkage between two benzopyran units. This is achieved through a spirocyclization reaction, where a suitable spiro precursor is used to connect the two benzopyran units at the spiro carbon atom.
Functionalization: The final step involves the introduction of methyl and octyloxy groups to the spirobi(benzopyran) core. This is typically achieved through alkylation reactions using methylating agents and octyloxy precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis of benzopyran units and subsequent spirocyclization.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable functionalization of the spirobi(benzopyran) core.
Purification: Implementing advanced purification techniques such as chromatography and recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Typical reagents include halogenating agents and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine) and alkyl halides under appropriate solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, including radiation-absorbent materials and polymerization catalysts.
作用機序
The mechanism of action of 2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- involves its interaction with molecular targets and pathways. Key aspects include:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Polymer Stabilization: Acts as a stabilizer in polymer matrices, preventing degradation and enhancing material properties.
Surfactant Properties: Exhibits surfactant capabilities, reducing surface tension and improving the solubility of hydrophobic compounds.
類似化合物との比較
Similar Compounds
6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman: Known for its biocompatibility and biodegradability, used in radiation-absorbent materials and drug delivery systems.
Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6-nitro-: Exhibits unique optical properties and is used in photochemical applications.
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its coumarin structure, used in medicinal chemistry and as a fluorescent probe.
Uniqueness
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- stands out due to its unique combination of spiro structure, multiple methyl and octyloxy groups, and versatile chemical reactivity
特性
CAS番号 |
66259-60-7 |
|---|---|
分子式 |
C39H60O4 |
分子量 |
592.9 g/mol |
IUPAC名 |
4,4,4',4',7,7'-hexamethyl-6,6'-dioctoxy-2,2'-spirobi[3H-chromene] |
InChI |
InChI=1S/C39H60O4/c1-9-11-13-15-17-19-21-40-33-25-31-35(23-29(33)3)42-39(27-37(31,5)6)28-38(7,8)32-26-34(30(4)24-36(32)43-39)41-22-20-18-16-14-12-10-2/h23-26H,9-22,27-28H2,1-8H3 |
InChIキー |
CWSMKPDLBRQGLT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC2=C(C=C1C)OC3(CC2(C)C)CC(C4=C(O3)C=C(C(=C4)OCCCCCCCC)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



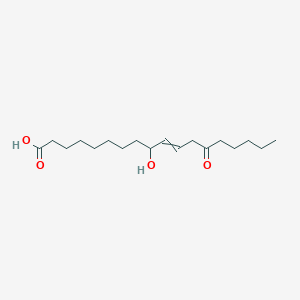
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
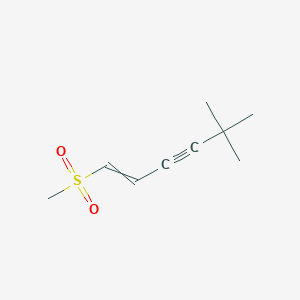
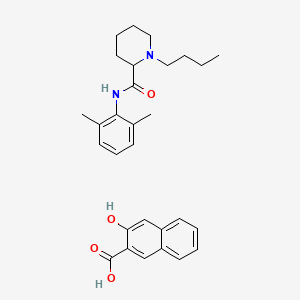

![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)

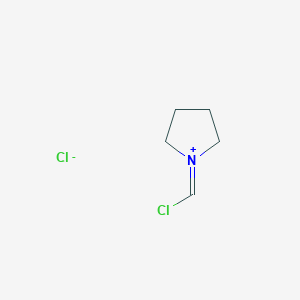
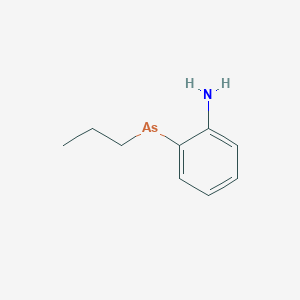
![Chloro[(cyclohex-1-en-1-yl)methyl]mercury](/img/structure/B14486159.png)
